

On-Resin Selective Side-Chain Modification of Dap(Aloc): Application Notes and Protocols

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Compound of Interest

Compound Name: *Fmoc-D-Dap(Aloc)-OH*

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This document provides detailed application notes and protocols for the selective on-resin modification of the side chain of L-2,3-diaminopropionic acid protected with an allyloxycarbonyl (Aloc) group, Dap(Aloc). This technique is a cornerstone in solid-phase peptide synthesis (SPPS) for creating peptides with unique functionalities, such as cyclization, branching, or the attachment of labels and other molecules.^{[1][2]} The orthogonal nature of the Aloc protecting group, which can be selectively removed under mild conditions in the presence of acid- and base-labile protecting groups, makes it an invaluable tool in peptide chemistry.^{[3][4][5]}

Principle of Orthogonal Protection

In SPPS, orthogonal protection schemes are crucial for the stepwise assembly of amino acids and subsequent site-specific modifications.^{[3][4]} The strategy employing Fmoc for $\text{N}\alpha$ -amino protection and t-butyl-based groups for side-chain protection is a widely used orthogonal system.^[6] The Aloc group is compatible with this strategy as it is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, but can be selectively cleaved using a palladium(0) catalyst.^[5] This allows for the unmasking of the β -amino group of the Dap residue at a specific point in the synthesis for further derivatization.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Dap(Aloc) Side Chain

This protocol details the removal of the Aloc protecting group from the side chain of a Dap residue on a solid support.

Materials:

- Peptide-resin containing Dap(Aloc)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Phenylsilane (PhSiH_3) or other scavenger
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Washing solvents (DCM, DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- Swell the peptide-resin in DCM in a suitable reaction vessel.
- Prepare the deprotection solution. In a separate vial, dissolve $\text{Pd}(\text{PPh}_3)_4$ (0.2-1.0 equivalents relative to the resin substitution) in DCM or a mixture of DMF/DCM.^{[7][8]}
- Add the scavenger, such as phenylsilane (5-20 equivalents), to the catalyst solution.^{[7][8]}
- Drain the swelling solvent from the resin and add the deprotection solution.
- Gently agitate the resin slurry under an inert atmosphere at room temperature for 1-3 hours. ^{[7][9]} The reaction time may be optimized, and in some cases, shorter reaction times with microwave heating have been shown to be effective.^[10]

- Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of the newly formed free primary amine.
- Once the reaction is complete, drain the deprotection solution.
- Thoroughly wash the resin sequentially with DCM and DMF to remove the palladium catalyst and scavenger byproducts. A wash with a solution of 5% sodium diethyldithiocarbamate trihydrate in DMF can also be employed to aid in the removal of palladium residues.[11]
- The resin is now ready for the subsequent side-chain modification step.

Protocol 2: On-Resin Side-Chain Acylation of Dap

This protocol describes the acylation of the deprotected β -amino group of the Dap residue.

Materials:

- Peptide-resin with deprotected Dap side chain
- Carboxylic acid to be coupled (e.g., 5(6)-Carboxyfluorescein)
- Coupling reagents (e.g., PyBOP, HATU)
- Base (e.g., N-methylmorpholine (NMM), Diisopropylethylamine (DIPEA))
- N,N-Dimethylformamide (DMF)
- Washing solvents (DMF, DCM)

Procedure:

- Swell the resin from Protocol 1 in DMF.
- In a separate vial, pre-activate the carboxylic acid (5 equivalents) with a coupling reagent like PyBOP (5 equivalents) and a base such as NMM (10 equivalents) in DMF.[11]
- Drain the DMF from the resin and add the pre-activated carboxylic acid solution.
- Allow the coupling reaction to proceed for 2-16 hours at room temperature.[11]

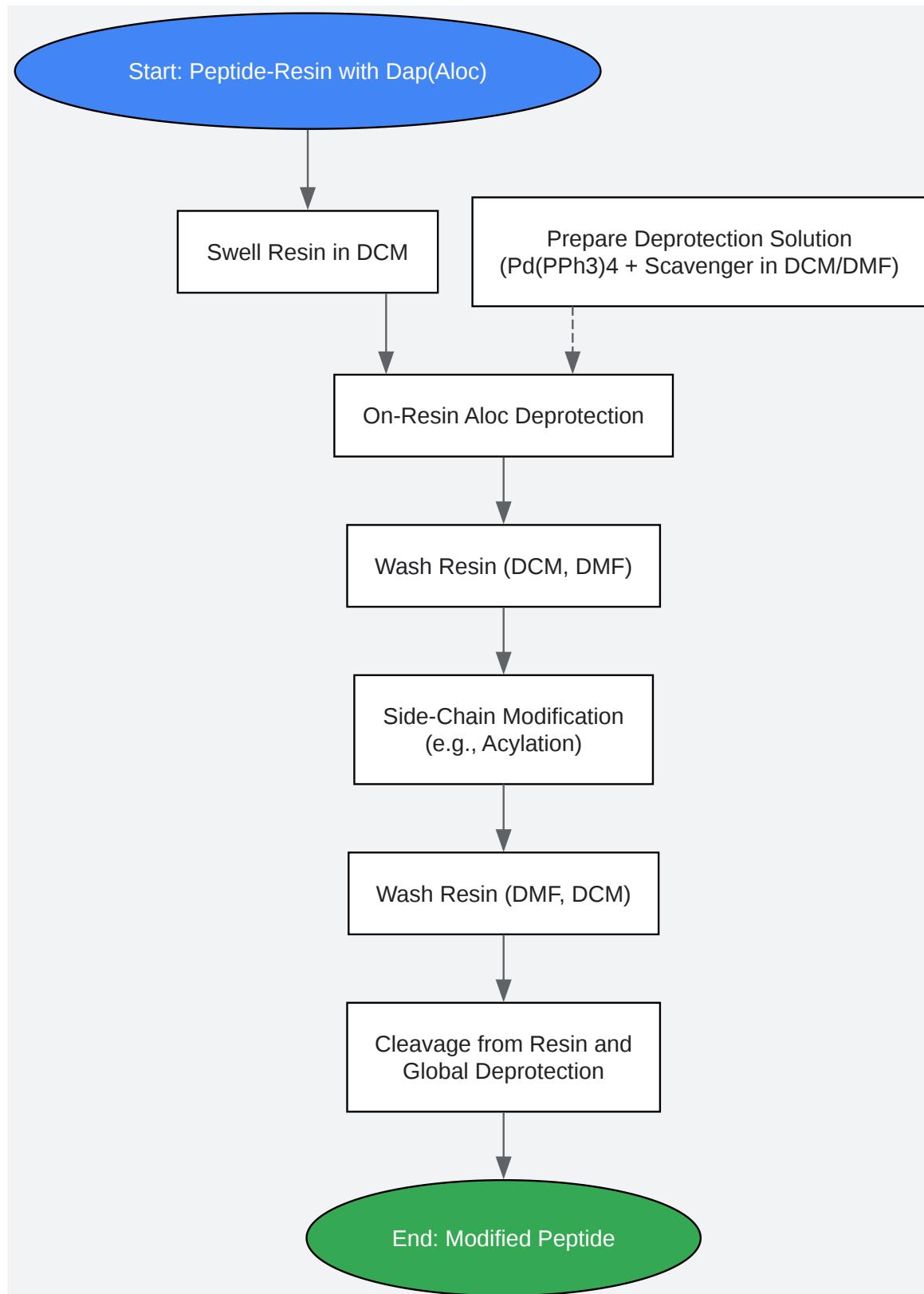
- Monitor the completion of the coupling reaction using a ninhydrin test. A negative result indicates complete acylation.
- After the reaction is complete, drain the coupling solution.
- Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- The peptide with the modified Dap side chain can now be further elongated, or cleaved from the resin.

Data Presentation

The efficiency of the Aloc deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction time. The following table summarizes various reported conditions for the on-resin removal of the Aloc group.

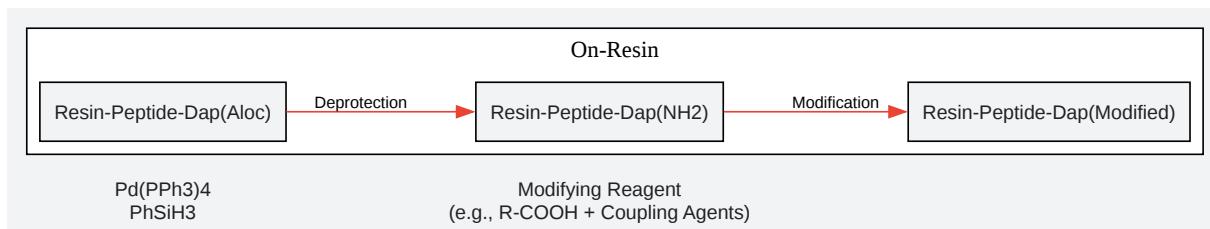
Catalyst (equiv.)	Scavenger (equiv.)	Solvent	Time (h)	Temperature	Reference
Pd(PPh ₃) ₄ (1)	PhSiH ₃ (5)	DMF/CH ₂ Cl ₂	1 (repeated once)	Room Temp	[7]
Pd(PPh ₃) ₄ (1)	PhSiH ₃ (5)	DMF/CH ₂ Cl ₂	3	Room Temp	[7]
Pd(PPh ₃) ₄ (0.2)	-	THF	2-3	Room Temp	[9]
Pd(PPh ₃) ₄ (1)	Methylaniline (28)	DMF	2	Room Temp	[11]
Pd(PPh ₃) ₄ (0.2)	Phenylsilane (20)	DCM	2	Room Temp	[8]
Pd(PPh ₃) ₄ (0.3)	Acetic Acid, NMM	Chloroform	0.3-1	Room Temp	[12]
Pd(PPh ₃) ₄ (0.25)	Phenylsilane (15)	DCM	0.08 (5 min)	40°C (Microwave)	[10][13]

Mandatory Visualization



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Caption: Experimental workflow for on-resin Dap(Aloc) side-chain modification.



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Caption: Chemical pathway for selective Dap side-chain modification on-resin.

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